molecular formula C15H10Cl2N2O B5571664 3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide

3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide

Cat. No.: B5571664
M. Wt: 305.2 g/mol
InChI Key: RLYLWAQJILPZNE-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C15H10Cl2N2O and its molecular weight is 305.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.0170183 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antibiofilm Properties

Research demonstrates the synthesis of acylthioureas, including compounds with structural similarities to 3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide, and their potential as antimicrobial agents. These compounds have shown significant activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, especially known for their biofilm-forming capabilities. The presence of halogen atoms on the phenyl substituent of the thiourea moiety enhances their anti-pathogenic activity, suggesting a promising direction for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Antitubercular Activity

Novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, synthesized through green chemistry approaches, exhibit promising antitubercular activity against Mycobacterium tuberculosis. The compounds were evaluated for their in vitro activity, showing most derivatives with potent efficacy and non-cytotoxic nature against human cancer cell lines. Molecular docking studies targeting the enzyme InhA responsible for cell wall synthesis suggest these compounds as active derivatives for antitubercular drug development, highlighting the importance of structural elements akin to this compound in therapeutic research (Nimbalkar et al., 2018).

Mitosis Inhibition

A series of N-(1,1-dimethylpropynyl) benzamide derivatives, including those with substitutions similar to this compound, have been studied for their ability to inhibit mitosis in plant cells. One compound, N-(1,1-dimethylpropynyl)-3-chlorobenzamide, demonstrated potent and selective inhibition of mitosis at low concentrations, impacting seedlings across different species. This research provides insights into the role of specific substitutions on benzamide derivatives in influencing biological activity, potentially guiding the development of new herbicides or plant growth regulators (Merlin et al., 1987).

Properties

IUPAC Name

3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O/c16-13-6-3-11(9-14(13)17)15(20)19-12-4-1-10(2-5-12)7-8-18/h1-6,9H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYLWAQJILPZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.